molecular formula C21H23N5O2S B2398090 1-(3-(Methylthio)phenyl)-3-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea CAS No. 1396674-57-9

1-(3-(Methylthio)phenyl)-3-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea

Cat. No.: B2398090
CAS No.: 1396674-57-9
M. Wt: 409.51
InChI Key: ZJZKALVIHGHTFW-UHFFFAOYSA-N
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Description

1-(3-(Methylthio)phenyl)-3-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea is a complex organic compound with significant potential in various fields such as chemistry, biology, and medicine. Its unique structure comprises a phenyl ring substituted with a methylthio group, a pyridine moiety, and a cyclohexyl unit linked via an oxadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multi-step reactions, beginning with the preparation of intermediate compounds. Common synthetic strategies might include:

  • Formation of the Phenyl and Pyridine Intermediates: : Reacting 3-(Methylthio)phenyl isocyanate with 3-(pyridin-3-yl)-1,2,4-oxadiazole through a nucleophilic addition reaction to form the urethane intermediate.

  • Cyclohexyl Addition: : Introducing the cyclohexyl unit typically involves reactions such as Grignard reactions or Friedel-Crafts alkylation to form the final compound.

  • Purification: : Methods such as recrystallization or chromatography are utilized to purify the final product.

Industrial Production Methods

For industrial production, optimization of reaction conditions is critical. This might involve:

  • Catalysis: : Employing catalysts to improve yields and selectivity.

  • Reaction Scaling: : Utilizing reactors that allow for temperature and pressure control to scale the synthesis efficiently.

  • Automation: : Implementing automated systems to maintain consistent quality and reduce production time.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation, particularly at the methylthio group, converting it to sulfoxide or sulfone.

  • Reduction: : Reduction reactions can target the nitro groups on the phenyl ring, reducing them to amino groups.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

  • Oxidizing Agents: : Such as hydrogen peroxide or m-chloroperoxybenzoic acid.

  • Reducing Agents: : Like sodium borohydride or lithium aluminum hydride.

  • Solvents: : Frequently used solvents include methanol, dichloromethane, and toluene.

Major Products

  • Oxidation Products: : Sulfoxide and sulfone derivatives.

  • Reduction Products: : Amino-substituted analogs.

  • Substitution Products: : Various substituted phenyl and pyridine derivatives depending on the reaction conditions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for more complex molecules, often in the development of pharmaceuticals or agrochemicals due to its versatile reactive sites.

Biology

In biological research, its derivatives might be investigated for their biological activities, such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new therapeutic agents, particularly in targeting specific receptors or enzymes.

Industry

Industrially, its properties might make it useful in the development of new materials or as intermediates in chemical synthesis.

Mechanism of Action

Molecular Targets and Pathways

The exact mechanism depends on the specific application:

  • Enzyme Inhibition: : The compound can act by binding to the active site of enzymes, inhibiting their activity.

  • Receptor Binding: : It can bind to receptors, modulating their activity and influencing cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(Methylthio)phenyl)-3-(1-(3-(pyridin-3-yl)thiazol-2-yl)cyclohexyl)urea

  • 1-(3-(Methylthio)phenyl)-3-(1-(3-(pyridin-3-yl)tetrazol-5-yl)cyclohexyl)urea

  • 1-(3-(Methylthio)phenyl)-3-(1-(3-(pyridin-3-yl)imidazol-4-yl)cyclohexyl)urea

Uniqueness

1-(3-(Methylthio)phenyl)-3-(1-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)urea stands out due to the presence of the oxadiazole ring, which imparts unique chemical and biological properties not seen in its analogs.

Properties

IUPAC Name

1-(3-methylsulfanylphenyl)-3-[1-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2S/c1-29-17-9-5-8-16(13-17)23-20(27)25-21(10-3-2-4-11-21)19-24-18(26-28-19)15-7-6-12-22-14-15/h5-9,12-14H,2-4,10-11H2,1H3,(H2,23,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJZKALVIHGHTFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)NC2(CCCCC2)C3=NC(=NO3)C4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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